molecular formula C5H10O3 B058097 (S)-Methyl 3-hydroxy-2-methylpropanoate CAS No. 80657-57-4

(S)-Methyl 3-hydroxy-2-methylpropanoate

Cat. No. B058097
CAS RN: 80657-57-4
M. Wt: 118.13 g/mol
InChI Key: ATCCIZURPPEVIZ-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate and similar compounds is crucial in developing biodegradable polymers like polyhydroxyalkanoates (PHAs). PHAs are biosynthesized through regulated pathways by specific enzymes, indicating the intricate processes involved in synthesizing such compounds. These pathways involve the formation of ester bonds between hydroxyalkanoic acids monomers, with the hydroxyl substituted carbon exhibiting an R configuration, emphasizing the compound's stereochemistry (Amara, 2010).

Molecular Structure Analysis

The molecular structure of (S)-Methyl 3-hydroxy-2-methylpropanoate reflects its potential for forming polyesters like PHAs, which consist of monomers connected by ester bonds. The stereochemistry of the hydroxyl substituted carbon (R configuration) is a defining feature of these molecules, influencing their physical and chemical properties. These structural characteristics are pivotal for the material properties of PHAs, indicating the compound's role in producing materials with desired biodegradability and biocompatibility properties.

Chemical Reactions and Properties

Polyhydroxyalkanoates, including those derived from (S)-Methyl 3-hydroxy-2-methylpropanoate, undergo various chemical reactions, including polymerization and depolymerization, controlled by specific enzymes. These reactions are fundamental for the biosynthesis and degradation of PHAs, making them highly relevant in the context of biodegradable materials. The chemical reactivity of these compounds, governed by their molecular structure, enables the production of polymers with diverse applications (Amara, 2010).

Scientific Research Applications

  • Synthesis of Enantiomers : This compound has been used to synthesize both enantiomers of methyl 3-methyloctanoate, a key component of the scent of African orchids. The (S)-enantiomer matches the naturally occurring isomer, while the (R)-enantiomer exhibits a stronger floral note (Kitahara, Hyun, Tamogami, & Kaiser, 1994).

  • Baylis-Hillman Reaction : This compound is involved in the Baylis-Hillman reaction, allowing for the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This process highlights its utility in creating complex molecular structures (Basavaiah, Padmaja, & Satyanarayana, 2000).

  • Antibiotics Synthesis : A key precursor for 1β-methylcarbapenem antibiotics has been synthesized using (S)-methyl 3-hydroxy-2-methylpropanoate. This demonstrates its importance in pharmaceutical chemistry (Shirai & Nakai, 1989).

  • Preparation of Optically Pure Samples : Optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate have been prepared using this compound, which is vital for stereochemical studies (Rodriguez, Markey, & Ziffer, 1993).

  • Perfumery and Flavor Industry : In perfumery, (S)-methyl 3-hydroxy-2-methylpropanoate has been used as a chiral building block for the synthesis of (12R)‐(+)‐12‐Methyl‐13‐Tridecanolide, a compound with a clear musk note and sandalwood aspects (Kraft & Tochtermann, 1994).

  • Intermediates in Industrial Synthesis : It serves as an important intermediate for the synthesis of (propane-)1,3-diol, indicating its industrial applicability (Yu-zhou & Zhen-kang, 2008).

  • Asymmetric Synthesis in Organic Chemistry : (S)-Methyl 3-hydroxy-2-methylpropanoate is used for the asymmetric synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and derivatives, showcasing its role in producing chiral molecules (Stueckler, Winkler, Bonnekessel, & Faber, 2010).

  • Wine Chemistry : This compound's derivatives have been studied for their role in wine aging, where the concentration of certain esters and acids derived from it correlate with the age of the wine (Lytra, Franc, Cameleyre, & Barbe, 2017).

  • Development of Hypocholesterolemic Agents : A key intermediate for the total synthesis of the hypocholesterolemic agent 1233A has been synthesized using this compound (Guanti, Banfi, & Schmid, 1994).

  • Organic Synthesis and Chemical Studies : It's used in various chemical reactions and studies, such as the Reformatsky reaction and the study of oxidation reactions, highlighting its versatility in organic chemistry and analytical studies (MatsumotoTakashi & FukuiKenji, 1972); (Signorella, García, & Sala, 1992).

properties

IUPAC Name

methyl (2S)-3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCIZURPPEVIZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436525
Record name Roche ester (S)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-hydroxy-2-methylpropanoate

CAS RN

80657-57-4
Record name Roche ester (S)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
F Shirai, T Nakai - Chemistry Letters, 1989 - journal.csj.jp
A new synthetic route to the 1β-methylcarbapenem precursor from (S)-methyl 3-hydroxy-2-methylpropanoate has been developed which involves as a key step the chelation-controlled …
Number of citations: 14 www.journal.csj.jp
P Van Der Sluis, AL Spek - Acta Crystallographica Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide n.hydrate (n1.3) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 4 scripts.iucr.org
CW Lee, S Kwon, SH Park, BY Kim, W Yoo, BH Ryu… - PLoS …, 2017 - journals.plos.org
A novel microbial esterase, EaEST, from a psychrophilic bacterium Exiguobacterium antarcticum B7, was identified and characterized. To our knowledge, this is the first report …
Number of citations: 34 journals.plos.org
M Subrao, DM Potukuchi… - Beilstein journal of …, 2015 - beilstein-journals.org
Two novel series of unsymmetrically substituted 1, 2, 4-oxadiazole viz., R. Ox. C* C n compounds are synthesized and characterized. An optically active,(S)-(+)-methyl 3-hydroxy-2-…
Number of citations: 29 www.beilstein-journals.org
RD Walkup, JD Kahl, RR Kane - The Journal of Organic …, 1998 - ACS Publications
Metabolites of tropical marine bluegreen algae of the class oscillatoriaeceae, the toxic aplysiatoxin, oscillatoxin A, and their brominated variants (1-6) are significant tumor promotors, 2, …
Number of citations: 46 pubs.acs.org
RD Walkup, RR Kane, PD Boatman Jr… - Tetrahedron letters, 1990 - Elsevier
The C 9 –C 21 portion of the aplysiatoxin/oscillatoxin bluegreen algal metabolites was synthesized as the 9-aldehyde bearing a tert-butyldimethylsilyl ether group on the C 11 hydroxyl …
Number of citations: 57 www.sciencedirect.com
C De Savi, RH Bradbury, AA Rabow… - Journal of medicinal …, 2015 - ACS Publications
The discovery of an orally bioavailable selective estrogen receptor downregulator (SERD) with equivalent potency and preclinical pharmacology to the intramuscular SERD fulvestrant …
Number of citations: 170 pubs.acs.org
W Chang, RT Mosley, S Bansal, M Keilman… - Bioorganic & medicinal …, 2012 - Elsevier
The HCV non-structural protein NS5A has been established as a viable target for the development of direct acting antiviral therapy. From computational modeling studies strong intra-…
Number of citations: 60 www.sciencedirect.com
JL Núñez‐Rico, P Etayo… - Advanced Synthesis …, 2012 - Wiley Online Library
Highly efficient and enantioselective hydrogenation reactions for α‐(acylamino)acrylates, itaconic acid derivatives and analogues, α‐substituted enol ester derivatives, and α‐…
Number of citations: 44 onlinelibrary.wiley.com
Y Zhang, W Lu, J Wang, M Chen, W Zhang, M Lin… - Applied Sciences, 2021 - mdpi.com
Cold-adapted esterases are attracting increasing attention owing to their prospective use in biotechnology. In this study, a novel cold-adapted family Ⅳ esterase EstDR4 was identified …
Number of citations: 6 www.mdpi.com

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